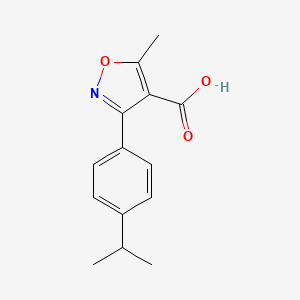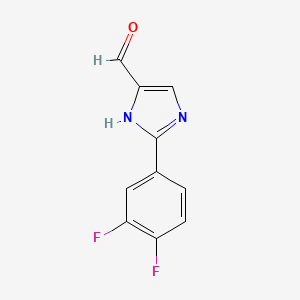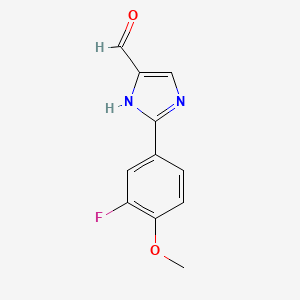
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorine and methoxy group attached to a phenyl ring, which is further connected to an imidazole ring with an aldehyde functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-methoxyaniline.
Formation of Imidazole Ring: The aniline derivative undergoes cyclization with glyoxal or a similar aldehyde to form the imidazole ring.
Introduction of Aldehyde Group: The imidazole derivative is then subjected to formylation to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industry: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects.
Biological Pathways: It can interact with molecular targets such as proteins and nucleic acids, affecting cellular processes like signal transduction and gene expression.
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of an imidazole ring.
3-Fluoro-4-methoxyphenylsulfonamide: Contains a sulfonamide group instead of an aldehyde.
3-Fluoro-4-methoxyphenyl-1,3,4-oxadiazole: Features an oxadiazole ring instead of an imidazole ring.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to its combination of a fluorine and methoxy-substituted phenyl ring with an imidazole ring and an aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse applications in research and industry.
属性
分子式 |
C11H9FN2O2 |
|---|---|
分子量 |
220.20 g/mol |
IUPAC 名称 |
2-(3-fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-3-2-7(4-9(10)12)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChI 键 |
BTOOXQIORCGFEN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


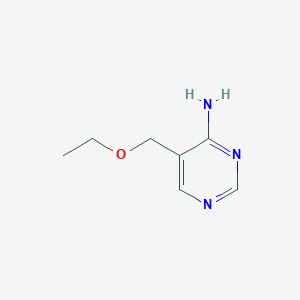
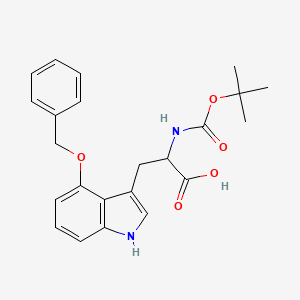
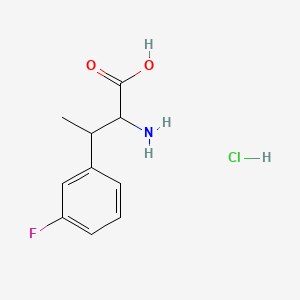


![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
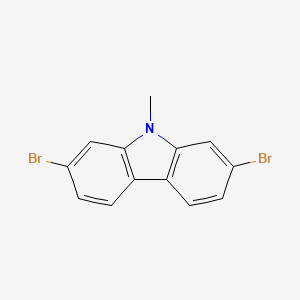
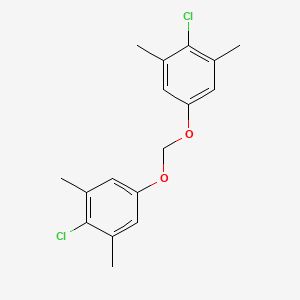
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)
